molecular formula C14H12N2O2 B3051102 2,9-Dimethoxy-1,10-phenanthroline CAS No. 31037-54-4

2,9-Dimethoxy-1,10-phenanthroline

Cat. No.: B3051102
CAS No.: 31037-54-4
M. Wt: 240.26 g/mol
InChI Key: YGKZOGIIRIVALS-UHFFFAOYSA-N
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Description

2,9-Dimethoxy-1,10-phenanthroline: is an organic compound belonging to the phenanthroline family. Phenanthrolines are heterocyclic compounds that contain nitrogen atoms in their ring structure. This particular compound is characterized by the presence of methoxy groups at the 2 and 9 positions on the phenanthroline ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethoxy-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methoxy-substituted reagents under specific conditions. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction produces the phenanthroline core, which can then be further modified to introduce methoxy groups at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced catalysts and purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethoxy-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenanthroline compounds.

Scientific Research Applications

2,9-Dimethoxy-1,10-phenanthroline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,9-Dimethoxy-1,10-phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby affecting their activity . The compound’s ability to form complexes with metal ions also makes it useful in catalysis and materials science.

Comparison with Similar Compounds

Uniqueness: 2,9-Dimethoxy-1,10-phenanthroline is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the design of catalysts and advanced materials.

Properties

IUPAC Name

2,9-dimethoxy-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-7-5-9-3-4-10-6-8-12(18-2)16-14(10)13(9)15-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKZOGIIRIVALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC3=C2N=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326673
Record name 2,9-dimethoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31037-54-4
Record name 2,9-dimethoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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